

# Quantitative Proteomics of Lysine 2-Hydroxyisobutyrylation: Application Notes and Protocols for Researchers

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This document provides a detailed overview of the application of quantitative proteomics to the study of lysine 2-hydroxyisobutyrylation (Khib), a recently discovered and highly conserved post-translational modification (PTM). These notes and protocols are designed to guide researchers in the design and execution of experiments to identify, quantify, and understand the functional significance of this dynamic modification in various biological systems.

## Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation is a widespread PTM where a 2-hydroxyisobutyryl group is covalently attached to the  $\epsilon$ -amino group of a lysine residue.<sup>[1]</sup> This modification has been identified in a wide range of organisms, from bacteria to humans, and has been implicated in the regulation of numerous cellular processes, including gene transcription, metabolism, and signal transduction.<sup>[2][3]</sup> The enzymatic machinery responsible for Khib includes "writers" such as the acetyltransferases p300 and Tip60, and "erasers" like the histone deacetylases HDAC2 and HDAC3. The study of Khib is crucial for understanding its role in both normal physiology and disease states, including cancer and metabolic disorders.

## Application Notes

The quantitative proteomic analysis of Khib allows for the global and site-specific identification and quantification of 2-hydroxyisobutyrylated proteins. This powerful approach enables researchers to:

- Identify novel Khib substrates: Uncover new proteins that are modified by 2-hydroxyisobutyrylation in a given biological context.
- Quantify changes in Khib levels: Determine how the abundance of specific Khib sites changes in response to different stimuli, disease states, or genetic perturbations.
- Elucidate the function of Khib: By correlating changes in Khib with cellular phenotypes, researchers can infer the functional roles of this modification.
- Discover biomarkers: Identify changes in Khib patterns that may serve as diagnostic or prognostic markers for diseases.
- Screen for drug targets: Identify enzymes involved in Khib pathways that could be targeted for therapeutic intervention.

## Experimental Protocols

A typical quantitative proteomics workflow for the analysis of lysine 2-hydroxyisobutyrylation involves several key steps, from sample preparation to data analysis.

### Protocol 1: Protein Extraction and Digestion

- Cell/Tissue Lysis:
  - Harvest cells or tissues and wash with ice-cold PBS.
  - Lyse the samples in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) supplemented with protease and deacetylase inhibitors.
  - Sonicate the lysate on ice to shear DNA and ensure complete lysis.
  - Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

- Protein Quantification:
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Protein Reduction and Alkylation:
  - Reduce the protein extract with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
  - Alkylate the reduced proteins with iodoacetamide (IAM) at a final concentration of 20 mM for 45 minutes at room temperature in the dark.
- Protein Digestion:
  - Dilute the protein sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
  - Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

## Protocol 2: Enrichment of Khib-Modified Peptides

- Peptide Desalting:
  - Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 1%.
  - Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
  - Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
  - Dry the eluted peptides in a vacuum centrifuge.
- Immunoaffinity Enrichment:
  - Resuspend the dried peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).
  - Incubate the peptide solution with anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.

- Wash the beads extensively with IP buffer to remove non-specifically bound peptides.
- Wash the beads with water to remove salts.
- Elution of Khib Peptides:
  - Elute the enriched Khib peptides from the beads using a low-pH solution, such as 0.1% TFA.
  - Collect the eluate and dry it in a vacuum centrifuge.

## Protocol 3: LC-MS/MS Analysis and Data Processing

- LC-MS/MS Analysis:
  - Resuspend the enriched Khib peptides in a solution of 0.1% formic acid.
  - Analyze the peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Employ a suitable data acquisition method, such as data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- Database Searching:
  - Search the raw MS data against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.
  - Specify 2-hydroxyisobutyrylation of lysine as a variable modification.
- Data Analysis:
  - Filter the identification results to a false discovery rate (FDR) of less than 1%.
  - Perform quantitative analysis to determine the relative abundance of Khib peptides between different samples.
  - Use bioinformatics tools to perform functional enrichment analysis and identify signaling pathways that are enriched with differentially 2-hydroxyisobutyrylated proteins.

## Quantitative Data Presentation

The following tables summarize quantitative data from published studies on lysine 2-hydroxyisobutyrylation.

Table 1: Summary of Identified Khib Sites and Proteins in Various Studies.

Organism/Cell Line	Number of Identified Khib Sites	Number of Identified Khib Proteins	Reference
Human PBMCs (IgAN study)	3,684	1,036	<a href="#">[1]</a>
Proteus mirabilis	4,735	1,051	<a href="#">[3]</a>
Human Cells (Tip60 OE)	3,502	1,050	<a href="#">[4]</a>
Maize (Fusarium infection)	2,066	728	<a href="#">[5]</a>
Candida albicans	6,659	1,438	<a href="#">[6]</a>

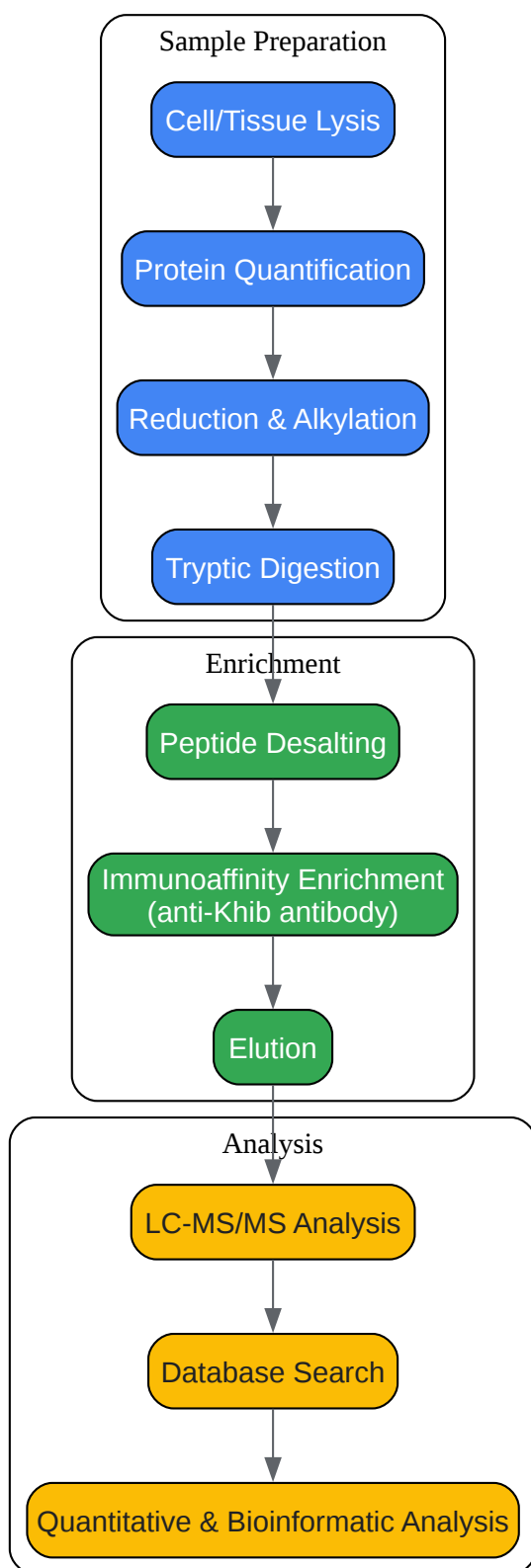
Table 2: Examples of Differentially 2-Hydroxyisobutyrylated Proteins in IgA Nephropathy.

Protein	Gene Name	Fold Change (IgAN vs. Control)	Function
Myosin-9	MYH9	Increased	Cytoskeletal protein involved in cell adhesion and migration.
Lipocalin-2	LCN2	Increased	Involved in innate immunity and inflammation.
Alpha-enolase	ENO1	Decreased	Glycolytic enzyme, also functions as a plasminogen receptor.
Annexin A1	ANXA1	Decreased	Anti-inflammatory protein involved in cell signaling.
S100A8	S100A8	Increased	Calcium-binding protein involved in inflammation.

(Data adapted from a study on IgA nephropathy, illustrating the types of quantitative data obtained in such experiments)

## Visualization of Workflows and Signaling Pathways

### Experimental Workflow

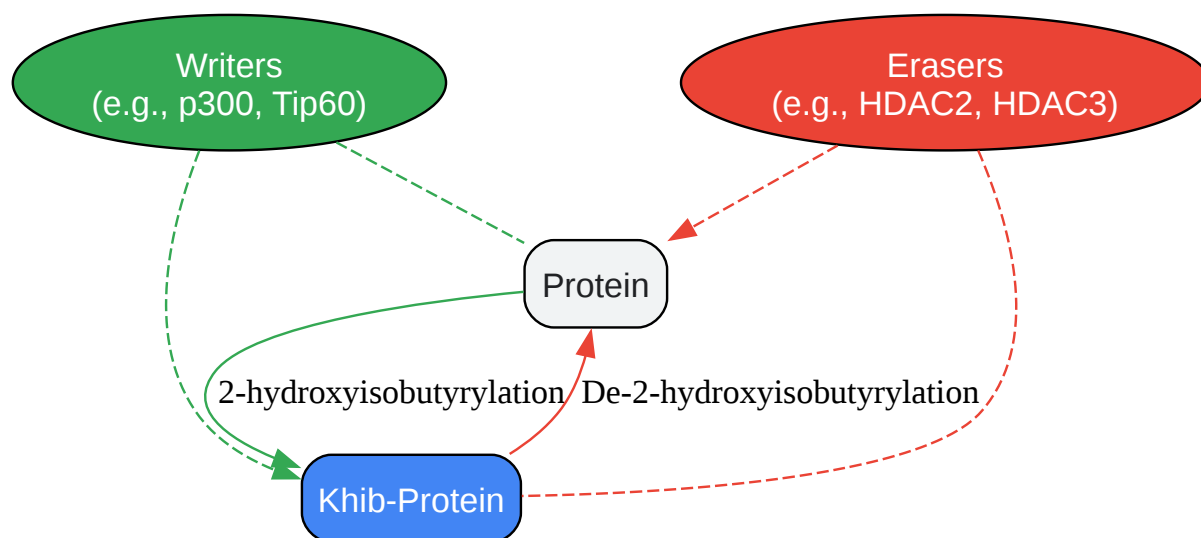


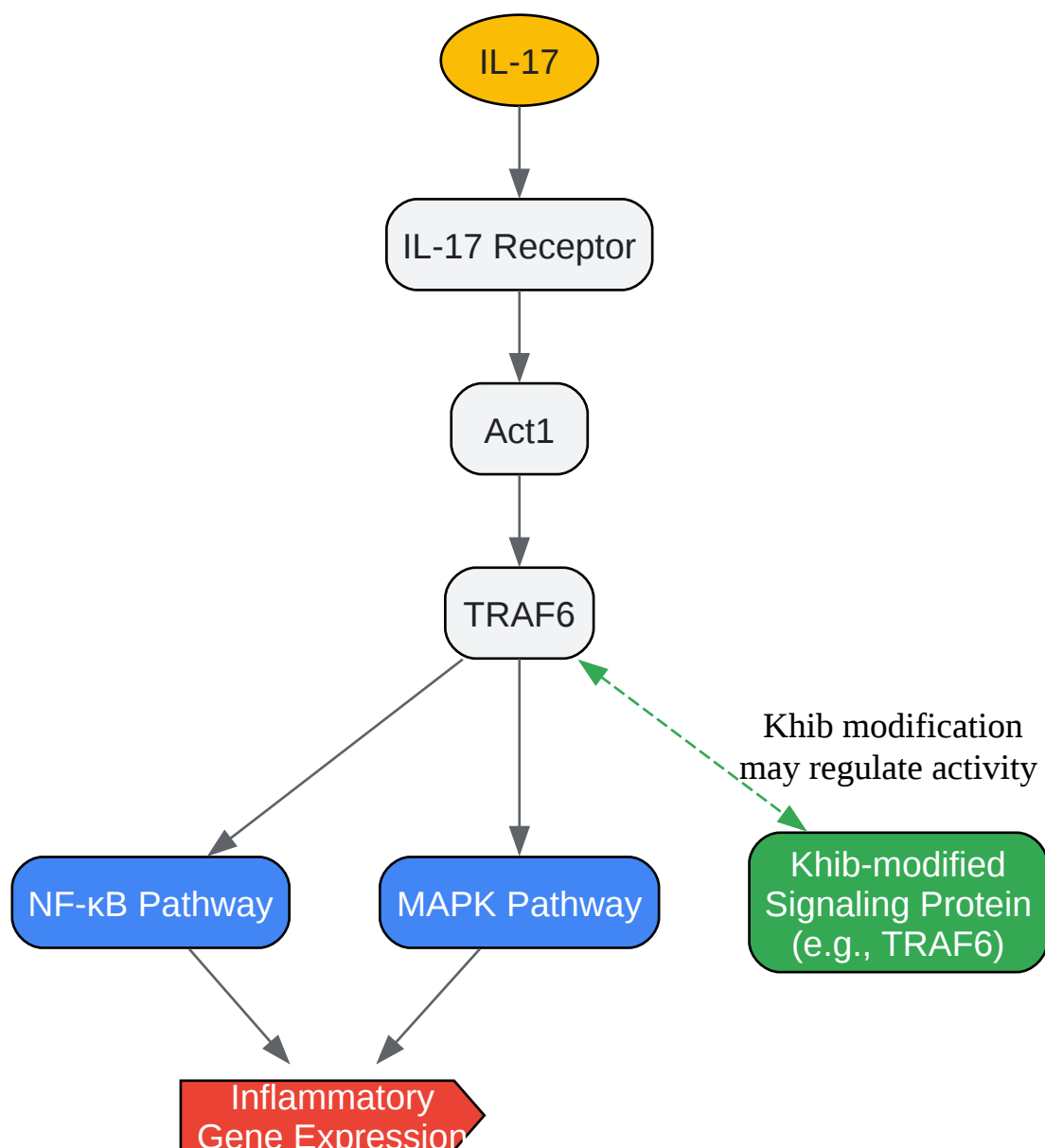
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Caption: Workflow for quantitative proteomics of lysine 2-hydroxyisobutyrylation.

## Regulatory Machinery of Lysine 2-Hydroxyisobutyrylation







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